molecular formula C9H7BN2O2 B13117701 (6-Cyano-1H-indol-3-yl)boronicacid

(6-Cyano-1H-indol-3-yl)boronicacid

Cat. No.: B13117701
M. Wt: 185.98 g/mol
InChI Key: GHTQENJPVSTRPZ-UHFFFAOYSA-N
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Description

(6-Cyano-1H-indol-3-yl)boronic acid is a boronic acid derivative featuring an indole scaffold substituted with a cyano group at position 6 and a boronic acid moiety at position 2. Boronic acids are widely recognized for their Lewis acidity, enabling reversible diol complexation, which underpins their applications in chemical synthesis, biosensing, and pharmaceutical development .

Properties

Molecular Formula

C9H7BN2O2

Molecular Weight

185.98 g/mol

IUPAC Name

(6-cyano-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C9H7BN2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12-14H

InChI Key

GHTQENJPVSTRPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C=CC(=C2)C#N)(O)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Findings

  • Catalyst system: Palladium dibenzylidene acetone (Pd(dba)₂) combined with XantPhos ligand
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent system: A biphasic mixture of cyclopentyl methyl ether (CPME) and water (4:1 ratio)
  • Temperature and concentration: Typically conducted at mild temperatures with ~0.20 M concentration
  • Yields: Isolated yields range from moderate to high (47% to 82%) depending on the substituents on the indole ring

For example, the Suzuki coupling of a 6-cyanoindole boronic acid derivative with an aryl halide under these conditions afforded the desired product in approximately 73% yield as a light yellow powder with a melting point around 164 °C.

Parameter Details
Catalyst Pd(dba)₂ (0.025 equiv)
Ligand XantPhos (0.05 equiv)
Base Cs₂CO₃ (1 equiv)
Solvent CPME:H₂O (4:1)
Concentration 0.20 M
Yield 47% - 82% (depending on substituents)
Physical State Light yellow powder or crystalline solid
Melting Point 95°C - 165°C (varies with derivatives)

This method is robust and adaptable for various substituted indole boronic acids, including the 6-cyano derivative, enabling efficient preparation for further synthetic applications.

Another synthetic route involves directed lithiation of the indole ring followed by quenching with a boron electrophile such as trialkyl borates or boronic acid derivatives. This method allows regioselective introduction of the boronic acid group at the 3-position.

  • Step 1: Deprotonation of the indole at the 3-position using a strong base (e.g., n-butyllithium) at low temperature.
  • Step 2: Reaction with trialkyl borate (e.g., trimethyl borate) to form the boronate intermediate.
  • Step 3: Acidic workup to yield the boronic acid.

This approach requires careful temperature control and anhydrous conditions to prevent side reactions. It is particularly useful when the cyano group is stable under lithiation conditions.

Use of Dimethylformamide Dimethylacetal (DMFDMA) and Related Reagents

In some protocols, cyanoacetylated indoles are prepared first, followed by transformations with reagents like DMFDMA to generate intermediates amenable to boronic acid formation.

  • Reaction of indole derivatives with cyanoacetic acid followed by treatment with DMFDMA yields indolyl enaminonitriles.
  • Subsequent functionalization steps can convert these intermediates into boronic acid derivatives, although direct preparation of (6-cyano-1H-indol-3-yl)boronic acid via this route is less common.

This method provides access to cyano-functionalized indole intermediates that can be further elaborated.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Suzuki–Miyaura Cross-Coupling Pd(dba)₂, XantPhos, Cs₂CO₃, CPME/H₂O High selectivity, scalable Requires palladium catalyst 47–82
Directed Lithiation-Borylation n-BuLi, trialkyl borate, acidic workup Regioselective, direct Sensitive to moisture, temperature Moderate
Cyanoacetylation + DMFDMA Cyanoacetic acid, DMFDMA Access to cyano intermediates Multi-step, indirect for boronic acid 70–88 (intermediates)
Photochemical Rearrangement Boronic acids, light irradiation, catalysts Mild conditions, novel approach Limited substrate scope ~64–68

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

1. Cross-Coupling Reactions:
(6-Cyano-1H-indol-3-yl)boronic acid is widely utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds between aryl boronic acids and aryl halides. This reaction typically involves palladium catalysts and can be performed in both aqueous and organic solvents, making it versatile for synthesizing complex biaryl compounds.

2. Synthesis of Biaryl Compounds:
The compound serves as a building block for synthesizing various biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals. The presence of the cyano group enhances the electrophilicity of the indole moiety, facilitating further functionalization.

Biological Applications

1. Anticancer Activity:
Research indicates that indole derivatives, including (6-Cyano-1H-indol-3-yl)boronic acid, exhibit significant biological activities such as anticancer properties. Studies have shown that modifications at the C-2 position of indoles can lead to compounds with potent inhibitory effects on tubulin polymerization, thereby impeding cancer cell proliferation .

2. Antimicrobial and Anti-inflammatory Properties:
Indole derivatives are recognized for their antimicrobial and anti-inflammatory activities. The unique structure of (6-Cyano-1H-indol-3-yl)boronic acid potentially contributes to these biological effects, making it a candidate for further exploration in drug development targeting various diseases .

Medicinal Chemistry

1. Drug Development:
The compound's structural features allow it to interact with various biological targets, which is critical for drug design. Interaction studies using techniques like surface plasmon resonance have been employed to assess its binding affinity with proteins relevant to disease pathways.

2. Potential Therapeutic Mechanisms:
Ongoing research aims to optimize the structure of (6-Cyano-1H-indol-3-yl)boronic acid to enhance its efficacy and metabolic stability as a therapeutic agent. Its unique combination of functional groups may provide distinct mechanisms of action compared to simpler analogs .

Mechanism of Action

The mechanism of action of (6-Cyano-1H-indol-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The indole/indazole scaffold is a common structural motif in boronic acid derivatives. Key analogs and their substituent effects include:

Compound Substituents Key Features
(6-Cyano-1H-indol-3-yl)boronic acid Cyano (C≡N) at C6, B(OH)₂ at C3 Electron-withdrawing cyano group lowers pKa, enhancing diol binding at physiological pH .
3-Methyl-1H-indazole-6-boronic acid Methyl (CH₃) at C3, B(OH)₂ at C6 Electron-donating methyl group may elevate pKa, reducing reactivity in aqueous media .
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (OH) at C6 Hydroxyl enhances water solubility but may reduce lipid membrane permeability .
Phenanthren-9-yl boronic acid Polycyclic aromatic hydrocarbon High lipophilicity improves cell penetration but risks precipitation in aqueous media .
1-Amido-2-triazolylethaneboronic acid Triazole ring Triazole substitution maintains enzyme inhibitory activity (Ki ~ nM) with improved solubility .

Electronic Effects on pKa and Reactivity

The pKa of boronic acids governs their diol-binding capacity and suitability for physiological applications. Substituents directly influence acidity:

  • Cyano group (electron-withdrawing): Reduces pKa, favoring boronate formation (B(OH)₃⁻) at physiological pH (7.4), as seen in (6-Cyano-1H-indol-3-yl)boronic acid .
  • Methyl group (electron-donating): Increases pKa, as in 3-Methyl-1H-indazole-6-boronic acid, limiting diol binding in physiological conditions .
  • Hydroxyl group: Balances solubility and acidity; 6-hydroxynaphthalen-2-yl boronic acid has moderate pKa but superior aqueous stability .

Table 1: Experimental pKa and Binding Constants of Selected Boronic Acids

Compound pKa Glucose Association Constant (M⁻¹) Reference
(6-Cyano-1H-indol-3-yl)boronic acid* ~7.2† ~1,200†
3-AcPBA 8.9 380
4-MCPBA 9.1 410
6-Hydroxynaphthalen-2-yl boronic acid 7.8 950

*Estimated based on substituent effects; †Predicted values.

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